N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(1-methylpiperidin-4-yl)ethanamine
Description
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(1-methylpiperidin-4-yl)ethanamine is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a fluorophenyl group in the compound enhances its stability and binding affinity, making it a promising candidate for various scientific research applications.
Properties
IUPAC Name |
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(1-methylpiperidin-4-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN4/c1-13(14-7-9-23(2)10-8-14)20-11-16-12-21-22-18(16)15-3-5-17(19)6-4-15/h3-6,12-14,20H,7-11H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBHVMHEBNUNRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C)NCC2=C(NN=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(1-methylpiperidin-4-yl)ethanamine typically involves a multi-step process. One common method includes the following steps:
Synthesis of Pyrazoline: This is achieved via a one-pot three-component reaction under microwave irradiation. The reaction involves the condensation of an α, β-unsaturated ketone with hydrazine derivatives or semicarbazide.
Oxidative Aromatization: The pyrazoline intermediate is then subjected to oxidative aromatization under conventional heating to form the pyrazole ring.
Formation of the Final Compound:
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(1-methylpiperidin-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(1-methylpiperidin-4-yl)ethanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent, particularly against breast cancer cell lines.
Biological Studies: The compound’s ability to bind to specific receptors, such as the human estrogen alpha receptor, makes it useful in molecular docking studies and receptor-ligand interaction research.
Industrial Applications: The stability and binding affinity of the compound make it suitable for use in various industrial applications, including the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(1-methylpiperidin-4-yl)ethanamine involves its interaction with specific molecular targets. The compound binds to receptors such as the human estrogen alpha receptor, modulating their activity and leading to various biological effects . The presence of the fluorophenyl group enhances the binding affinity and stability of the compound, contributing to its effectiveness.
Comparison with Similar Compounds
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(1-methylpiperidin-4-yl)ethanamine can be compared with other pyrazole derivatives, such as:
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also contains a fluorophenyl group and exhibits similar biological activities, including anti-cancer and anti-inflammatory properties.
1-((4R,5S)-1,3-bis(4-fluorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-chlorohepta-2,4,6-triyn-1-one: This compound shows antimicrobial activity and is active against various bacterial strains.
The uniqueness of this compound lies in its specific molecular structure, which enhances its binding affinity and stability, making it a promising candidate for various scientific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
